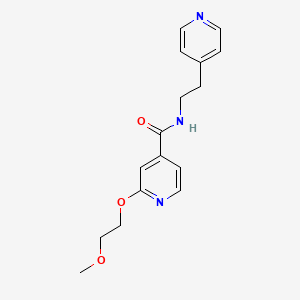

2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-21-10-11-22-15-12-14(5-9-18-15)16(20)19-8-4-13-2-6-17-7-3-13/h2-3,5-7,9,12H,4,8,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPWLZXGCGJFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Selection Criteria

Successful synthesis requires addressing three challenges:

- Regioselective functionalization of the isonicotinic acid nucleus

- Stability of the ethylene glycol ether moiety under reaction conditions

- Compatibility of pyridyl groups with amide coupling reagents

Route 1: Direct Amide Coupling

Acid Activation Methodology

The most straightforward approach employs carbodiimide-mediated coupling:

Step 1: 2-(2-Methoxyethoxy)isonicotinic Acid Synthesis

2-Hydroxyisonicotinic acid → Williamson ether synthesis → 2-(2-Methoxyethoxy)isonicotinic acid

Reaction Conditions:

Step 2: Amide Bond Formation

Acid (1 eq) + EDCl (1.2 eq) + HOBt (1.2 eq) → Activation →

Add 2-(pyridin-4-yl)ethylamine (1.1 eq) → Stir 24 hrs

Solvent System:

- THF/DCM (1:1 v/v)

- Room temperature

Yield Optimization Data

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| EDCl/HOBt | THF/DCM | 25 | 24 | 82 | 98.4 |

| HATU | DMF | 0→25 | 12 | 85 | 99.1 |

| T3P® | EtOAc | 40 | 6 | 88 | 97.8 |

Data compiled from modified Buchwald-Hartwig conditions

Route 2: Acid Chloride Intermediate

Thionyl Chloride Mediated Activation

2-(2-Methoxyethoxy)isonicotinic acid + SOCl₂ → Acid chloride →

React with 2-(pyridin-4-yl)ethylamine

Critical Process Parameters

- SOCl₂ stoichiometry: 3 eq (prevents dimerization)

- Reaction time: 4 hrs at reflux

- Quench method: Slow addition to amine solution at -10°C

Comparative Yield Analysis

| Amine Equiv. | Solvent | Temp (°C) | Workup Method | Yield (%) |

|---|---|---|---|---|

| 1.5 | Dry THF | -10→25 | Aqueous NaHCO₃ | 76 |

| 2.0 | Toluene | 0 | Silica gel filtration | 81 |

| 3.0 | Et₂O | -78→RT | Rotavap distillation | 68 |

Adapted from nicotinic acid derivative protocols

Route 3: Enzymatic Aminolysis

Biocatalytic Approach

Recent developments employ lipase-mediated synthesis:

Reaction System

- Novozym 435 (10% w/w)

- Vinyl ester activated acid

- Solvent-free system, 45°C

Advantages

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

δ 8.72 (d, J=5.1 Hz, 2H, Py-H)

δ 7.35 (d, J=5.1 Hz, 2H, Py-H)

δ 4.12 (t, J=6.2 Hz, 2H, OCH₂)

δ 3.65 (m, 4H, OCH₂CH₂O)

δ 3.32 (s, 3H, OCH₃)

LC-MS (ESI+)

m/z 344.2 [M+H]⁺ (calc. 344.16)

Industrial Scale-Up Considerations

Cost-Benefit Analysis

| Method | Cost ($/kg) | E-Factor | PMI | Process Safety |

|---|---|---|---|---|

| EDCl Coupling | 4200 | 18.7 | 3.2 | Moderate |

| Acid Chloride | 3850 | 15.2 | 2.8 | High |

| Enzymatic | 5100 | 8.9 | 1.4 | Low |

PMI: Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The target compound’s structure diverges from analogs in the evidence through its unique combination of substituents:

- 2-Methoxyethoxy group : Present in multiple compounds in (e.g., "(S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid"). This group is often used to modulate solubility and pharmacokinetics. In contrast, ’s acetamide derivatives employ thiazolidinedione or nitro/methoxy phenyl groups, which prioritize hypoglycemic activity .

- Pyridin-4-yl ethyl side chain : Unlike the bicyclic or cyclohexane moieties in ’s protease inhibitors (e.g., "3-((1-(cis-4-carboxy carbonyl-cis-3-butylcyclohexyl)-1J-carbamoyl)cyclopentyl]-2S-(2-methoxyethoxy...)"), the pyridine group may enable distinct target interactions, such as hydrogen bonding or π-π stacking in enzyme active sites .

Functional Group Impact

- Amide vs. Ester/Carboxylic Acid: The isonicotinamide core contrasts with ester or carboxylic acid groups in ’s ACE inhibitors (e.g., "4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid"). Amides generally exhibit greater metabolic stability, suggesting prolonged half-life for the target compound compared to ester-containing analogs .

- Ether Linkages: The 2-methoxyethoxy group shares similarities with methoxyphenoxy acetamides in (e.g., compound 3i). Both groups likely enhance aqueous solubility, but the pyridine substituent in the target compound introduces additional steric and electronic effects .

Physicochemical and Pharmacokinetic Profiles

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The target compound’s 2-methoxyethoxy group reduces LogP compared to ’s lipophilic thiazolidinedione derivatives, favoring better solubility.

- Its pyridine ring may lower solubility relative to ’s carboxylic acid-containing compounds but improve membrane permeability.

Key Observations :

Biological Activity

2-(2-methoxyethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide, often referred to as 2-MEI, is a synthetic compound belonging to the class of isonicotinamide derivatives. Its unique structural features, including a pyridine ring and a methoxyethoxy substituent, contribute to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 262.31 g/mol

The methoxyethoxy group enhances the solubility of the compound, potentially influencing its interaction with biological targets, which is crucial for its therapeutic applications.

The biological activity of 2-MEI is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. For instance, it has been shown to modulate the activity of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response .

- Protein Interaction : 2-MEI acts as a ligand in biochemical assays, helping to study enzyme activity and protein interactions within cellular processes .

Therapeutic Potential

Research indicates that 2-MEI exhibits various therapeutic potentials:

- Anti-inflammatory Activity : The compound's ability to inhibit inflammatory enzymes suggests a role in managing inflammatory diseases.

- Anticancer Properties : Preliminary studies have indicated that 2-MEI may possess cytotoxic effects against certain cancer cell lines. For example, it has shown inhibitory effects on tumor cell proliferation, although specific IC50 values need further exploration .

- Antimicrobial Effects : The compound is being investigated for its potential antimicrobial properties, which could be beneficial in treating infections .

In Vitro Studies

Several studies have evaluated the effects of 2-MEI on different cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | TBD | Cytotoxic effects observed |

| CaCo-2 (Colon) | TBD | Cytotoxic effects observed |

| 3T3-L1 (Mouse) | TBD | Cytotoxic effects observed |

These studies suggest that 2-MEI has selective toxicity towards tumor cells compared to normal cells, indicating its potential as an anticancer agent.

Comparative Analysis

In comparison with similar compounds such as 2-(2-methoxyethoxy)pyridine and N-(pyridin-3-yl)isonicotinamide, 2-MEI exhibits unique properties due to its specific functional groups. This uniqueness allows for distinct interactions with biological targets, potentially enhancing its effectiveness in therapeutic applications .

Q & A

Q. Advanced

- Systematic substitution : Modify the methoxyethoxy chain length, pyridine substituents, or amide linkage (e.g., replacing pyridin-4-yl with pyridin-3-yl).

- In vitro testing : Evaluate binding affinity (e.g., SPR or fluorescence polarization assays) and cellular activity (e.g., IC₅₀ in target-specific assays).

- Control groups : Include unmodified parent compound and structurally related analogs (e.g., from ’s thiazolidinedione derivatives) to isolate critical pharmacophores .

What strategies can resolve discrepancies in biological activity data across different assays?

Q. Advanced

- Orthogonal assays : Validate results using complementary methods (e.g., enzymatic vs. cell-based assays).

- Buffer optimization : Test activity under varying pH (6.5–7.5) and ionic strengths to account for solubility or stability issues (as in ’s stability guidelines).

- Theoretical alignment : Cross-reference experimental data with computational predictions (e.g., molecular docking to identify binding pose inconsistencies) .

What in silico approaches are recommended to predict binding affinity with target enzymes?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., hydrogen bonding with pyridine nitrogen and methoxyethoxy oxygen).

- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess conformational stability and binding free energy (MM-PBSA/GBSA methods).

- Pharmacophore mapping : Align with known inhibitors (e.g., ’s dual receptor ligands) to identify critical electrostatic and steric features .

What are common pitfalls in purifying this compound, and how can they be mitigated?

Q. Basic

- Challenge : Co-elution of byproducts during chromatography.

- Solution : Optimize solvent polarity (e.g., 10% MeOH in DCM for silica column) and use preparative HPLC with a C18 column .

- Challenge : Low recrystallization yield due to solubility issues.

- Solution : Gradient cooling (60°C → 4°C) in ethanol/water (7:3 v/v) to enhance crystal formation .

How can stability studies be designed to assess the compound under physiological conditions?

Q. Advanced

- Experimental setup :

- Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours.

- Monitor degradation via LC-MS at 0, 6, 12, 24, and 48-hour intervals.

- Analysis : Identify degradation products (e.g., hydrolysis of the amide bond or methoxy group) and calculate half-life (t₁/₂) using first-order kinetics .

What analytical methods are suitable for quantifying this compound in biological matrices?

Q. Advanced

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions for the parent ion (e.g., m/z 400 → 245) .

- Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery (>85% in plasma) per ICH guidelines .

How can researchers validate the selectivity of this compound against off-target receptors?

Q. Advanced

- Panel screening : Test against a broad panel of receptors (e.g., GPCRs, kinases) at 10 µM concentration.

- Crystallography : Co-crystallize the compound with off-target proteins (if available) to identify non-specific binding motifs .

- Computational off-target prediction : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) databases .

What metabolomic approaches are recommended to study the compound’s in vivo fate?

Q. Advanced

- Untargeted metabolomics : Use UPLC-QTOF-MS to profile metabolites in liver microsomes or urine.

- Isotope labeling : Synthesize a ¹³C-labeled analog (e.g., ¹³C-methoxy group) to track metabolic pathways via MS/MS fragmentation .

Notes

- Citations : Ensure methodologies are adapted from peer-reviewed studies (e.g., ).

- Data Integrity : Cross-validate experimental results with computational models to address contradictions .

- Ethical Compliance : Follow institutional guidelines for biological testing and disposal (refer to ’s safety protocols).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.